Dibutylfluorohexylstannane

Catalog No.
S13133541
CAS No.
85938-49-4
M.F
C14H31FSn
M. Wt
337.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylfluorohexylstannane

CAS Number

85938-49-4

Product Name

Dibutylfluorohexylstannane

IUPAC Name

dibutyl-fluoro-hexylstannane

Molecular Formula

C14H31FSn

Molecular Weight

337.10 g/mol

InChI

InChI=1S/C6H13.2C4H9.FH.Sn/c1-3-5-6-4-2;2*1-3-4-2;;/h1,3-6H2,2H3;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

ORILWNIQDRJWKS-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[Sn](CCCC)(CCCC)F

Dibutylfluorohexylstannane is an organotin compound characterized by the presence of a dibutyl group and a fluorinated hexyl chain attached to a tin atom. This compound is notable for its unique structure, which combines both hydrophobic and lipophilic properties due to the presence of the butyl groups and the fluorinated hexyl chain. Organotin compounds, including dibutylfluorohexylstannane, have been extensively studied for their potential applications in various fields, including materials science and biochemistry.

Typical of organotin compounds. These include:

  • Nucleophilic Substitution Reactions: The tin atom can be substituted by nucleophiles due to its electrophilic nature.
  • Polymerization: It can act as a catalyst or initiator in polymerization reactions, particularly with acrylate or methacrylate monomers.
  • Decomposition: Under certain conditions, dibutylfluorohexylstannane can decompose to release tin oxides and other byproducts.

These reactions are influenced by factors such as temperature, solvent, and the presence of other reactive species.

  • Antimicrobial Properties: Some organotin compounds are effective against bacteria and fungi.
  • Endocrine Disruption: Certain organotins have been implicated in endocrine disruption in aquatic organisms.
  • Toxicity: Organotin compounds can be toxic to various forms of life, raising concerns about their environmental impact.

Further research is necessary to elucidate the specific biological activities and potential toxicological effects of dibutylfluorohexylstannane.

Dibutylfluorohexylstannane can be synthesized through several methods:

  • Reaction of Dibutylstannane with Fluorinated Hexanol: This method involves reacting dibutylstannane with a fluorinated hexanol under controlled conditions to form dibutylfluorohexylstannane.
  • Stannation of Fluorinated Hexenes: Another approach is the direct stannation of fluorinated hexenes using tin reagents.
  • Transesterification Reactions: This method involves transesterifying a fluorinated hexanol with dibutyltin oxide.

Each synthesis route may yield different purity levels and structural isomers, impacting the compound's properties.

Dibutylfluorohexylstannane has potential applications in various fields:

  • Materials Science: It can be used as a precursor for synthesizing advanced materials, including polymers with specific properties.
  • Catalysis: The compound may serve as a catalyst in organic synthesis reactions.
  • Coatings: Due to its hydrophobic nature, it could be employed in coatings that require water-repellent properties.

The versatility of dibutylfluorohexylstannane makes it an interesting candidate for further exploration in these applications.

Dibutylfluorohexylstannane shares similarities with other organotin compounds. Here are some comparable substances:

Compound NameStructure CharacteristicsUnique Features
Dibutyltin dichlorideTwo butyl groups attached to tin with two chlorideKnown for its biocidal properties
Tributyltin oxideThree butyl groups attached to tin with an oxideWidely used as a biocide and antifouling agent
Dibutyltin sulfideTwo butyl groups attached to tin with sulfurExhibits different reactivity compared to fluorinated variants
Butyltin trichlorideOne butyl group attached to tin with three chloridesLess hydrophobic than dibutylfluorohexylstannane

Uniqueness

Dibutylfluorohexylstannane's uniqueness lies in its fluorinated hexyl chain, which imparts distinctive chemical properties not found in other similar compounds. This feature may enhance its performance in specific applications, particularly those requiring enhanced hydrophobicity or chemical stability.

Hydrogen Bond Acceptor Count

1

Exact Mass

338.143182 g/mol

Monoisotopic Mass

338.143182 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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